Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate
Description
Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate is a synthetic small molecule characterized by a thiazole core substituted with a methylsulfonylphenylamino group at position 2 and a benzoate ester-linked carboxamide at position 2. The compound’s structure combines a thiazole heterocycle, known for its role in medicinal chemistry, with a sulfonamide moiety and ester functionality, which are common in bioactive molecules.
Properties
IUPAC Name |
methyl 4-[[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-27-18(24)12-3-5-13(6-4-12)20-17(23)16-11-28-19(22-16)21-14-7-9-15(10-8-14)29(2,25)26/h3-11H,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGTUYHGZPEHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-(methylsulfonyl)aniline with thioamide under acidic conditions to form the thiazole ring. This intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities, showing promise in preclinical studies.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares key structural motifs with analogs from the provided evidence:
Table 1: Core Structural Features of Analogs
Key Observations :
- Heterocyclic Core: The thiazole in the target compound contrasts with quinolines (), triazoles (), and triazines ().
- Sulfonyl Groups: The methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, similar to phenylsulfonyl groups in triazole derivatives (). This may enhance solubility or modulate electronic properties compared to non-sulfonylated analogs.
Substituent Effects on Physicochemical Properties
Substituents on aromatic rings significantly impact solubility, stability, and bioactivity:
Table 2: Impact of Substituents on Analogs
Discussion :
- The methylsulfonyl group in the target compound may improve aqueous solubility compared to halogenated quinoline derivatives (e.g., C2–C4 in ), which prioritize lipophilicity.
- Unlike sulfonylurea herbicides (), the target compound lacks a triazine ring, which is critical for acetolactate synthase (ALS) inhibition. This suggests divergent mechanisms of action.
Spectroscopic Characterization
The evidence highlights techniques critical for confirming structural analogs:
- IR Spectroscopy : Absence of C=O bands in triazole-thiones () confirms tautomerism, whereas the target compound’s amide C=O would appear near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides.
- NMR/HRMS: Quinoline derivatives () and triazoles () were validated using ¹H/¹³C NMR and high-resolution mass spectrometry, which would similarly confirm the target compound’s structure.
Biological Activity
Methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate, with CAS number 1172954-99-2, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H17N3O5S2
- Molecular Weight : 431.5 g/mol
- Structure : The compound features a thiazole ring, a benzoate moiety, and a methylsulfonyl group, which may contribute to its biological activities.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : A study demonstrated that thiazole-based compounds showed IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells. The compound's structural modifications were found to enhance its potency against these cancer types .
2. Antimicrobial Activity
Thiazole derivatives have also shown promise as antimicrobial agents. The compound was tested against various bacterial strains.
- Findings : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .
3. Antioxidant Activity
The antioxidant potential of thiazole compounds has been widely studied due to their ability to scavenge free radicals.
- Research Findings : The compound demonstrated significant antioxidant activity in DPPH and ABTS assays, indicating its potential to protect cells from oxidative stress .
The biological activities of this compound are attributed to its ability to interact with cellular targets involved in cancer progression and microbial resistance. The thiazole moiety plays a crucial role in these interactions, enhancing the compound's efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing methyl 4-(2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamido)benzoate, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions involving coupling agents like EDCI/HOBt in solvents such as DMF or CH₂Cl₂. For example, thiazole-4-carboxylic acid derivatives are coupled with substituted anilines under reflux conditions. Key intermediates (e.g., thiazole-4-carboxamides) are purified via column chromatography and characterized using NMR, NMR, and ESI-MS to confirm structural integrity .
- Critical Parameters : Solvent choice (e.g., ethanol vs. DMF) and catalyst selection (e.g., NaH for deprotonation) significantly influence reaction efficiency. Yields typically range from 57% to 89% depending on steric and electronic effects of substituents .
Intermediate Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of thiazole-4-carboxamide derivatives?
- Data-Driven Approach :
- Contradictions : reports yields as low as 3% for certain derivatives (e.g., compound 69 ), while others achieve >75% (e.g., compound 66 ). This variability is attributed to steric hindrance from bulky substituents (e.g., cyclohexyl groups) or electron-withdrawing effects .
- Optimization Strategies :
- Use polar aprotic solvents (DMF, CH₃CN) to enhance solubility of aromatic amines.
- Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Validation : Monitor reactions via TLC and adjust stoichiometry (e.g., 1.2 equivalents of coupling agents) to drive reactions to completion .
Q. What analytical techniques are most reliable for distinguishing stereoisomers in thiazole derivatives?
- Methods :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns).
- NOESY NMR : Detects spatial proximity of protons to confirm stereochemistry in dihydrothiazole derivatives (e.g., compounds 3a–3b in ) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. methoxy groups) impact the biological activity of thiazole-4-carboxamides?
- SAR Insights :
- Electron-Withdrawing Groups : The 4-(methylsulfonyl)phenyl moiety enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., CYP3A4 inhibition) compared to methoxy substituents .
- Thiazole Ring Modifications : Replacement of the thiazole with a pyrimidine ring (e.g., compound 70 ) reduces activity due to altered π-π stacking interactions .
- Experimental Design :
- Perform molecular docking studies with target proteins (e.g., PDB: 1TQN) to predict binding modes.
- Validate via enzymatic assays (e.g., IC₅₀ measurements) and compare with control compounds .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Hypothesis : Poor solubility or rapid hepatic metabolism may reduce in vivo efficacy.
- Solutions :
- Prodrug Design : Introduce ester or phosphate groups to improve bioavailability (e.g., methyl ester hydrolysis to carboxylic acid in vivo) .
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies to monitor plasma concentrations and metabolite formation .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
